molecular formula C19H20FN5O2 B2430614 5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1291833-75-4

5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2430614
CAS RN: 1291833-75-4
M. Wt: 369.4
InChI Key: YOTXOXGXMGWTGW-UHFFFAOYSA-N
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Description

The compound “5-[(2-fluorophenyl)amino]-N-[(4-propoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a carboxamide group, a fluorophenyl group, and a propoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles. The fluorophenyl, propoxyphenyl, and carboxamide groups would then be added through subsequent reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The 1,2,3-triazole ring would contribute to the rigidity of the molecule, while the propoxyphenyl group would add some flexibility. The presence of the fluorine atom in the fluorophenyl group could also influence the electronic properties of the molecule .


Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the presence of the carboxamide group could make it a candidate for hydrolysis reactions. Additionally, the C-N bonds in the triazole ring could potentially be reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxamide and fluorophenyl groups could increase its polarity, potentially making it more soluble in polar solvents .

Scientific Research Applications

Antimicrobial Activities

The synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have been a focus of research. Compounds related to 1,2,4-triazole have been synthesized and screened for their antimicrobial activities. Some of these compounds exhibited good or moderate activities against test microorganisms, highlighting the potential of triazole derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Antitumor Activities

Research into antitumor activities has also been conducted, with studies on compounds like "3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide," which is synthesized from related compounds. These studies have found that certain compounds inhibit the proliferation of cancer cell lines, indicating the potential of triazole derivatives in cancer therapy (Hao et al., 2017).

Synthetic Methodologies and Applications

The catalyst- and solvent-free synthesis of related compounds through microwave-assisted Fries rearrangement has been explored. This efficient approach provides a regioselective synthesis route for triazole derivatives, demonstrating the versatility of these compounds in chemical synthesis and potential drug development (Moreno-Fuquen et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity, which are not known based on the current information .

Future Directions

Future research on this compound could involve further exploration of its synthesis and potential applications. For example, it could be investigated for use in pharmaceuticals or materials science .

properties

IUPAC Name

5-(2-fluoroanilino)-N-[(4-propoxyphenyl)methyl]triazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O2/c1-2-11-27-14-9-7-13(8-10-14)12-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,17-18,22-25H,2,11-12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRUFUISKNQDYIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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